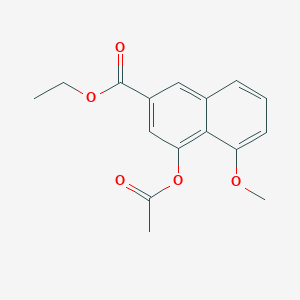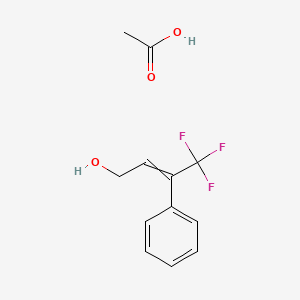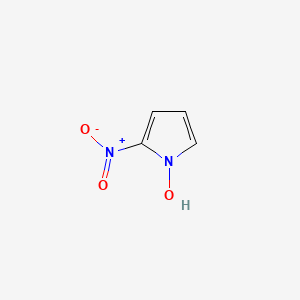![molecular formula C15H13N3 B12526436 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline CAS No. 819858-17-8](/img/structure/B12526436.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline is a heterocyclic aromatic organic compound It features a benzimidazole core, which is a bicyclic structure composed of fused benzene and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. One common method is the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in acetonitrile at room temperature. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different substituents on the nitrogen atom.
Reduction: Reduction reactions can convert the imine group to an amine group, leading to the formation of N-substituted benzimidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various N-substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline can be compared with other similar compounds, such as:
1H-Benzimidazole: A simpler structure with similar biological activities but less chemical versatility.
2H-Indazole: Another heterocyclic compound with a similar structure but different reactivity and applications.
1H-Benzotriazole: A compound with a triazole ring fused to a benzene ring, exhibiting different chemical and biological properties.
Eigenschaften
CAS-Nummer |
819858-17-8 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
AKRTYQRGBOXCMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)


methanone](/img/structure/B12526373.png)

![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)


![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)

![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
